3-Amino-2,2-difluoropropanoic acid hydrochloride
Overview
Description
3-Amino-2,2-difluoropropanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C3H6ClF2NO2. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and stability compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-difluoropropanoic acid hydrochloride typically involves the fluorination of 3-aminopropanoic acid. One common method is the reaction of 3-aminopropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors designed to handle fluorinating agents safely. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Amino-2,2-difluoropropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used to study the effects of fluorination on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2,2-difluoropropanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride: This compound has a similar structure but with additional chlorine atoms, which can affect its reactivity and biological activity.
3-Amino-2,2-dichloropropanoic acid hydrochloride: This compound has chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness: 3-Amino-2,2-difluoropropanoic acid hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical behavior compared to similar compounds. The fluorine atoms can enhance the stability and reactivity of the compound, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-2,2-difluoropropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGRYXSTNHZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679355 | |
Record name | 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-06-5 | |
Record name | 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,2-difluoropropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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